molecular formula C9H11NO B125237 1-(2,6-Dimethylpyridin-3-YL)ethanone CAS No. 1721-25-1

1-(2,6-Dimethylpyridin-3-YL)ethanone

Cat. No. B125237
CAS RN: 1721-25-1
M. Wt: 149.19 g/mol
InChI Key: QICFGQJIWDJROU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of “1-(2,6-Dimethylpyridin-3-YL)ethanone” is 149.19 g/mol. The InChI code for this compound is 1S/C9H11NO/c1-6-4-5-9(8(3)11)7(2)10-6/h4-5H,1-3H3 .


Physical And Chemical Properties Analysis

“1-(2,6-Dimethylpyridin-3-YL)ethanone” is a liquid at room temperature . It has a molecular weight of 149.19 g/mol.

Scientific Research Applications

  • Hydrogen-Bonding Patterns in Enaminones :

    • The study by Balderson et al. (2007) in "Acta crystallographica. Section C, Crystal structure communications" discusses the hydrogen-bonding patterns in enaminones, including compounds structurally related to 1-(2,6-Dimethylpyridin-3-yl)ethanone. They focus on the bifurcated intra- and intermolecular hydrogen bonding in such compounds, which leads to the formation of specific ring structures and stabilizes the crystal structures through weak interactions like C-H...Br and Br...O interactions (Balderson et al., 2007).
  • Catalytic Behavior Towards Ethylene Reactivity :

    • Sun et al. (2007) in the "Journal of Organometallic Chemistry" investigated the synthesis and characterization of iron and cobalt dichloride bearing 2-quinoxalinyl-6-iminopyridines, including 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone. Their research highlights the catalytic activities of these complexes in ethylene oligomerization and polymerization (Sun et al., 2007).
  • Synthesis and Antimicrobial Activity :

    • Salimon et al. (2011) in "Sains Malaysiana" synthesized 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, a compound related to 1-(2,6-Dimethylpyridin-3-yl)ethanone, and evaluated its antimicrobial activity. Their study found significant antimicrobial activity in this compound, indicating potential applications in developing new antimicrobial agents (Salimon et al., 2011).
  • Characterization of Acid Surfaces by Adsorption :

    • Corma et al. (1984) in the "Journal of Catalysis" investigated the adsorption of 2,6-Dimethylpyridine on various surfaces. Their research provides insights into the interaction of molecules like 1-(2,6-Dimethylpyridin-3-yl)ethanone with different types of surfaces, which is crucial for understanding catalytic and surface chemistry (Corma et al., 1984).
  • Synthesis and Characterization of Key Intermediate of Etoricoxib :

    • Pan Hai-ya (2012) in "Guangzhou Chemical Industry" synthesized and characterized 2-(4-carbosulfonylphenyl)-1-(6-methyl-3-pyridinyl)ethanone, a key intermediate of Etoricoxib, which is structurally related to 1-(2,6-Dimethylpyridin-3-yl)ethanone. This research contributes to the field of pharmaceutical synthesis and highlights the importance of such compounds in drug development (Pan Hai-ya, 2012).
  • Fluoro‐Boron Complexes as Biocides :

    • Saxena and Singh (1994) in "Journal Fur Praktische Chemie-chemiker-zeitung" synthesized and studied the biological properties of difluoroboron(III) compounds, using ligands including 1-(pyridin-2-yl)ethanone. Their work explores the potential of these complexes as fungicides and bactericides, demonstrating the broader application of 1-(2,6-Dimethylpyridin-3-yl)ethanone related compounds in biological and medicinal chemistry (Saxena & Singh, 1994).

Safety And Hazards

The safety information for “1-(2,6-Dimethylpyridin-3-YL)ethanone” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

1-(2,6-dimethylpyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-6-4-5-9(8(3)11)7(2)10-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICFGQJIWDJROU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00536950
Record name 1-(2,6-Dimethylpyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00536950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Dimethylpyridin-3-YL)ethanone

CAS RN

1721-25-1
Record name 1-(2,6-Dimethyl-3-pyridinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1721-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,6-Dimethylpyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00536950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Karthikeyan, PT Perumal - Canadian journal of chemistry, 2005 - cdnsciencepub.com
A facile enamination of 1,3-dicarbonyl compounds with amines has been developed that affords good to excellent yields of β-enamino esters and β-enaminones using Brønsted acidic …
Number of citations: 37 cdnsciencepub.com

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